molecular formula C23H43NO12 B3325079 N-Boc-N-bis(PEG3-acid) CAS No. 2055023-35-1

N-Boc-N-bis(PEG3-acid)

Cat. No.: B3325079
CAS No.: 2055023-35-1
M. Wt: 525.6 g/mol
InChI Key: HVRLCVIGYIBUGD-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-acid): is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG3-acid), also known as Acid-apeg6-acid n-boc, is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, the primary targets of N-Boc-N-bis(PEG3-acid) are the proteins that are intended to be degraded by the PROTACs it helps form .

Mode of Action

N-Boc-N-bis(PEG3-acid) acts as a linker in PROTAC molecules, joining two essential ligands . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . N-Boc-N-bis(PEG3-acid) can react with amino entities to form a stable amide bond . The Boc group can be removed under acidic conditions .

Biochemical Pathways

The biochemical pathways affected by N-Boc-N-bis(PEG3-acid) are those involved in protein degradation . By forming PROTACs that target specific proteins for degradation, N-Boc-N-bis(PEG3-acid) can influence the levels of these proteins within the cell . This can have downstream effects on any cellular processes in which these proteins are involved .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .

Result of Action

The primary result of the action of N-Boc-N-bis(PEG3-acid) is the degradation of specific target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to these proteins, N-Boc-N-bis(PEG3-acid) enables their selective degradation . This can lead to changes in cellular processes and potentially provide a therapeutic effect .

Action Environment

The action of N-Boc-N-bis(PEG3-acid) can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the stability and efficacy of the PROTACs it forms can be affected by factors such as temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-N-bis(PEG3-acid) is synthesized through a series of reactions involving polyethylene glycol derivativesThe protected amine can be deprotected by acidic conditions, and the terminal carboxylic acids can be reacted with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG3-acid) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: N-Boc-N-bis(PEG3-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Boc-N-bis(PEG3-acid) is unique due to its specific application as a PROTAC linker, enabling selective protein degradation through the ubiquitin-proteasome system. Its structure allows for efficient conjugation with both E3 ligase ligands and target protein ligands, making it a valuable tool in the development of targeted therapies .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO12/c1-23(2,3)36-22(29)24(6-10-32-14-18-34-16-12-30-8-4-20(25)26)7-11-33-15-19-35-17-13-31-9-5-21(27)28/h4-19H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLCVIGYIBUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125127
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055023-35-1
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055023-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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